2-Hydroxythiobenzoic acid O-ethyl ester

Description

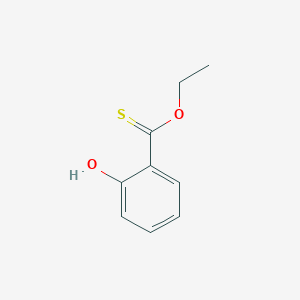

2-Hydroxythiobenzoic acid O-ethyl ester (CAS: Not explicitly listed in evidence) is a thiobenzoic acid derivative characterized by a hydroxyl (-OH) group at the ortho position of the benzene ring, a thioester (-S-C(=O)-) moiety, and an ethoxy (-OCH₂CH₃) substituent. This compound combines features of aromatic hydroxy acids and thioesters, making it structurally and functionally distinct from conventional benzoic acid esters.

Properties

IUPAC Name |

O-ethyl 2-hydroxybenzenecarbothioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-2-11-9(12)7-5-3-4-6-8(7)10/h3-6,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESBUOGNXHGLOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=S)C1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxythiobenzoic acid O-ethyl ester typically involves the esterification of 2-hydroxythiobenzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

2-Hydroxythiobenzoic acid+EthanolH2SO42-Hydroxythiobenzoic acid O-ethyl ester+Water

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production times. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxythiobenzoic acid O-ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Amides, thioesters, and other derivatives.

Scientific Research Applications

2-Hydroxythiobenzoic acid O-ethyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 2-hydroxythiobenzoic acid O-ethyl ester involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The ester group can undergo hydrolysis to release 2-hydroxythiobenzoic acid, which can then interact with various biological molecules. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Compounds

Key Observations :

- Thioester groups (-S-C(=O)-) exhibit greater nucleophilicity and reduced hydrolytic stability compared to oxoesters (-O-C(=O)-), as seen in ethylparaben .

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

Key Observations :

- Hydroxyl and ethoxy substituents influence solubility: 2-Ethoxybenzoic acid and ethylparaben exhibit moderate water solubility due to polar groups, whereas thioesters are generally hydrophobic .

- The absence of melting point data for thiobenzoic acid esters suggests challenges in crystallization, possibly due to conformational flexibility .

Table 3: Reactivity and Use Cases

Key Observations :

- Thioesters like this compound may serve as acyl transfer agents in organic synthesis, akin to xanthate derivatives (e.g., potassium O-ethyl xanthate in radical reactions ).

- Ethoxy and hydroxyl groups in benzoic acid derivatives are leveraged in drug design for bioavailability enhancement, as seen in 2-ethoxybenzoic acid’s use as a pharmaceutical intermediate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.